(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with an amino group and a hydroxyl group The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-methylbenzylamine.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, deoxygenated compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3-Methylphenyl)amino)cyclopentan-1-ol: Similar structure with a phenyl group instead of a benzyl group.
(1R,2R)-2-((3-Methylbenzyl)amino)cyclohexan-1-ol: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group on a cyclopentane ring. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-[(3-methylphenyl)methylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-5-11(8-10)9-14-12-6-3-7-13(12)15/h2,4-5,8,12-15H,3,6-7,9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
DXZKZPHUKQWODL-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCCC2O |
Origin of Product |
United States |
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